
1-Naphthylmethyltriphenylphosphonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthylmethyltriphenylphosphonium chloride is a chemical compound with the molecular formula C29H24ClP and a molecular weight of 438.93 g/mol . It is a phosphonium salt that features a naphthylmethyl group attached to a triphenylphosphonium moiety. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form alkenes from aldehydes and ketones.
Métodos De Preparación
1-Naphthylmethyltriphenylphosphonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with 1-naphthylmethyl chloride in the presence of a base such as potassium tert-butylate . The reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF) at low temperatures (0°C) to prevent side reactions. The product is then purified through recrystallization or other suitable methods.
Análisis De Reacciones Químicas
1-Naphthylmethyltriphenylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Wittig Reaction: It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Wittig reaction, the major product is an alkene.
Aplicaciones Científicas De Investigación
1-Naphthylmethyltriphenylphosphonium chloride has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 1-naphthylmethyltriphenylphosphonium chloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. The oxaphosphetane then decomposes to yield the desired alkene and a phosphine oxide byproduct .
Comparación Con Compuestos Similares
1-Naphthylmethyltriphenylphosphonium chloride can be compared with other phosphonium salts such as:
- Benzyltriphenylphosphonium chloride
- Methyltriphenylphosphonium chloride
- Phenylmethyltriphenylphosphonium chloride
These compounds share similar structures and reactivity but differ in the substituents attached to the phosphonium moiety. The presence of the naphthyl group in this compound imparts unique electronic and steric properties, making it particularly useful in specific synthetic applications .
Propiedades
Fórmula molecular |
C29H25ClP+ |
|---|---|
Peso molecular |
439.9 g/mol |
Nombre IUPAC |
naphthalen-1-ylmethyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C29H24P.ClH/c1-4-16-26(17-5-1)30(27-18-6-2-7-19-27,28-20-8-3-9-21-28)23-25-15-12-14-24-13-10-11-22-29(24)25;/h1-22H,23H2;1H/q+1; |
Clave InChI |
MOYSMPXSEXYEJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


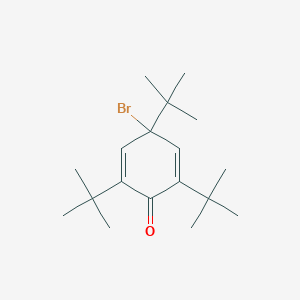
![tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid](/img/structure/B11947919.png)

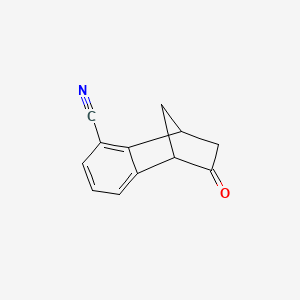
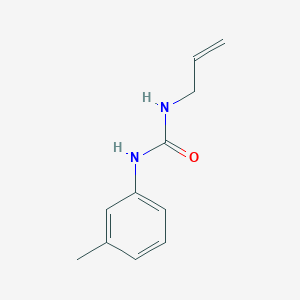
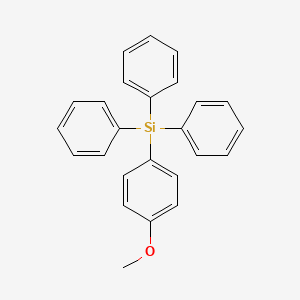

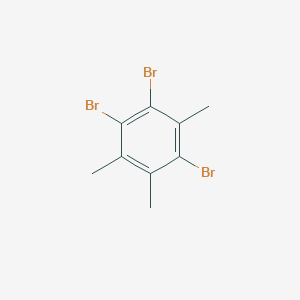

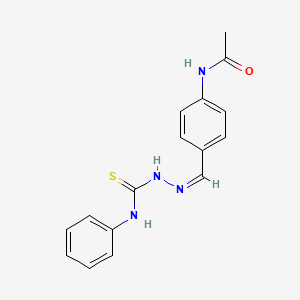
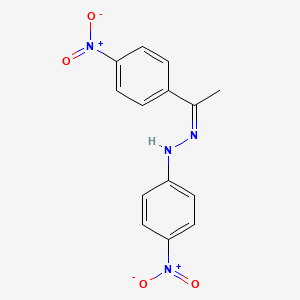

![N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11947964.png)
![Bicyclo[4.2.1]nonan-9-one](/img/structure/B11947966.png)
